2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol
Overview
Description
“2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol” is an organic compound with the molecular formula C9H22N2O2 . It is also known as 2- (2-N ,N -Dimethylaminoethoxy)ethanol, N ,N -Dimethyl-2- (2-aminoethoxy)ethanol, N ,N -Dimethyl [2- (2-hydroxyethoxy)ethyl]amine .
Molecular Structure Analysis
The molecular weight of this compound is 190.283 Da . The structure of this compound includes a tertiary amine, ether, and hydroxyl functionality .
Chemical Reactions Analysis
This compound has been used in the preparation of new iron clusters: [Fe 7 O 4 (O 2 CPh) 11 (dmem) 2], [Fe 7 O 4 (O 2 CMe) 11 (dmem) 2], [Fe 6 O 2 (OH) 4 (O 2 CBut) 8 (dmem) 2] .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.4539 (lit.), a boiling point of 207 °C (lit.), and a density of 0.904 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Reactions and Derivatives
2-(N,N-Dimethylamino)ethanol is involved in chemical reactions where it replaces other groups in silacyclobutanes to form dimethylaminoethoxy derivatives. These reactions highlight its utility in synthesizing compounds with potential applications in materials science and organosilicon chemistry (Pestunovich et al., 2006).
Peptide Chemistry
The compound has also been utilized in peptide chemistry as part of the protective groups for amino acids, demonstrating its importance in synthesizing peptides and proteins. The stability of these protective groups under standard peptide synthesis conditions showcases the compound's role in facilitating complex organic syntheses (Chantreux et al., 1984).
Physicochemical Properties
Research on the dissociation constants of protonated amines, including derivatives of 2-amino-1-ethanol, in water across various temperatures provides insight into the physicochemical properties of these compounds. Such studies are crucial for understanding the behavior of amines in aqueous environments, with implications for their use in chemical and environmental processes (Simond et al., 2012).
Electrochemical Fluorination
Electrochemical fluorination of (N,N-dialkylamino)alcohols, including 2-(N,N-dialkylamino)ethanols, has been studied, revealing the potential of these compounds in synthesizing fluorinated organic molecules. The outcomes of these reactions are significant for developing new materials and pharmaceuticals (Takashi et al., 1999).
Interactions with Carbon Dioxide
The interaction of sterically hindered amines with CO2 to produce zwitterionic carbonate species exemplifies the compound's potential in carbon capture technologies. This reaction, which results in CO2 adducts that release CO2 at lower temperatures, highlights the role of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol derivatives in environmental and energy-related applications (Im et al., 2011).
Mechanism of Action
Target of Action
It is known that similar organic amines often interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that this compound is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . Like other organic amines, it acts as a weak base .
Biochemical Pathways
It has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .
Result of Action
It is used extensively in surfactants, which have been evaluated as corrosion inhibitors . Surfactants prepared are usually cationic and may also be used as a biocide .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol plays a significant role in biochemical reactions due to its weakly basic nature . It interacts with various enzymes and proteins, acting as a catalyst in certain reactions. For example, it has been studied for its potential in absorbing greenhouse gases, particularly carbon dioxide . The compound’s interactions with biomolecules are primarily through its tertiary amine group, which can form hydrogen bonds and ionic interactions with other molecules.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a weak base allows it to interact with cellular components, potentially altering the pH and affecting enzyme activity. Studies have shown that it can increase the levels of certain phospholipids in the brain, indicating its role in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or by competing with natural substrates . The compound’s tertiary amine group is crucial for these interactions, as it can form hydrogen bonds and ionic interactions with enzymes and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that its effects on cellular function can vary over time, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and enzyme activity . At high doses, it can be toxic, causing adverse effects such as cellular damage and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s tertiary amine group allows it to participate in reactions that involve the transfer of amino groups, influencing the synthesis and degradation of various biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its polyfunctional nature allows it to interact with various cellular components, affecting its localization and accumulation. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to interact with various cellular components allows it to exert its effects in specific subcellular locations, influencing its activity and function.
Properties
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)5-8-13-9-6-11(3)4-7-12/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUPDIHWMQEDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044734 | |
Record name | 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Corrosive liquid; [MSDSonline] | |
Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethanol, 2-((2-(2-(dimethylamino)ethoxy)ethyl)methylamino)- | |
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CAS No. |
83016-70-0 | |
Record name | 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83016-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083016700 | |
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Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-[2-(dimethylamino)ethoxy]ethyl)methylamino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethanol, 2-[[2-[2-(dimethylamino)ethoxy]ethyl]methylamino]- | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-((2-(2-(DIMETHYLAMINO)ETHOXY)ETHYL)(METHYL)AMINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol in polyurethane foam production?
A1: this compound, also known as N,N-dimethylamino ethyl-N'-methylamino ethyl-N''-methylamino isopropanol, acts as a tertiary amine catalyst in polyurethane foam production []. The research highlights its role within a specific catalyst composition, aiming to improve the storage stability of polyurethane foam formulations that utilize hydrohaloolefins as blowing agents.
Q2: How does the catalyst composition described in the paper impact the foaming process?
A2: The paper emphasizes that the catalyst composition, incorporating this compound alongside other tertiary amines and specific alcohols, facilitates a rapid foaming reaction even with small addition amounts []. This suggests that the composition enhances the reactivity of the polyurethane system, leading to a faster and potentially more controlled foaming process.
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